molecular formula C20H34N4O2S B2565949 3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione CAS No. 328072-51-1

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione

Numéro de catalogue B2565949
Numéro CAS: 328072-51-1
Poids moléculaire: 394.58
Clé InChI: DRNKAMSLPQPBHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione is a purine derivative that has drawn attention due to its potential applications in scientific research. This compound is also known as MRS2179 and is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenine nucleotides such as ATP and ADP. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

MRS2179 has been used in various scientific research applications. One of the most significant applications of MRS2179 is in the study of platelet function. Platelets are small blood cells that play a crucial role in blood clotting. The activation of P2Y1 receptors on platelets by ADP is essential for platelet aggregation. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce platelet aggregation, making it a potential therapeutic target for the treatment of thrombotic disorders.

Mécanisme D'action

MRS2179 is a selective P2Y1 receptor antagonist. It binds to the P2Y1 receptor and prevents the activation of G proteins, which are essential for downstream signaling. The inhibition of P2Y1 receptor activity by MRS2179 results in a reduction in intracellular calcium levels and a decrease in platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2179 have been extensively studied. In addition to its effects on platelet function, MRS2179 has been shown to have anti-inflammatory properties. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells. Moreover, MRS2179 has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using MRS2179 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of P2Y1 receptor inhibition without affecting other purinergic receptors. However, one limitation of using MRS2179 is its low solubility in water, which can make it challenging to use in some experiments. Additionally, the synthesis of MRS2179 is a multi-step process, which can be time-consuming and costly.

Orientations Futures

There are several future directions for the study of MRS2179. One area of research is the development of more potent and selective P2Y1 receptor antagonists. Another area of research is the investigation of the role of P2Y1 receptor inhibition in other disease models, such as cancer and diabetes. Additionally, the development of new methods for the synthesis of MRS2179 could make it more accessible for researchers.
Conclusion:
In conclusion, MRS2179 is a selective P2Y1 receptor antagonist that has potential applications in scientific research. Its inhibition of P2Y1 receptor activity has been shown to have various biochemical and physiological effects, including the reduction of platelet aggregation and inflammation. While MRS2179 has some limitations, its selectivity for the P2Y1 receptor makes it a valuable tool for the study of purinergic signaling. There are several future directions for the study of MRS2179, including the development of more potent and selective P2Y1 receptor antagonists and the investigation of its role in other disease models.

Méthodes De Synthèse

MRS2179 can be synthesized using a multi-step process. The first step involves the reaction of 7-bromo-3-methyl-8-nonylsulfanyl-purine-2,6-dione with 1-pentylamine to form 3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione. The product is then purified using column chromatography. The overall yield of this process is around 20%.

Propriétés

IUPAC Name

3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2S/c1-4-6-8-9-10-11-13-15-27-20-21-17-16(24(20)14-12-7-5-2)18(25)22-19(26)23(17)3/h4-15H2,1-3H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNKAMSLPQPBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.